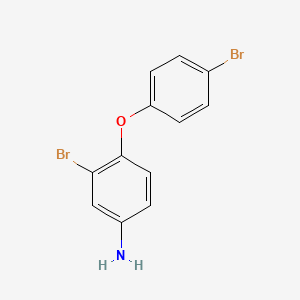
3-Bromo-4-(4-bromophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-bromophenoxy)aniline is an organic compound with the molecular formula C12H10Br2NO It is a brominated derivative of aniline, characterized by the presence of two bromine atoms and a phenoxy group attached to the aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-bromophenoxy)aniline typically involves the bromination of 4-(4-bromophenoxy)aniline. One common method is the direct bromination of 4-(4-bromophenoxy)aniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-(4-bromophenoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-4-(4-bromophenoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(4-bromophenoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenoxy)aniline: Lacks the additional bromine atom, making it less reactive in certain substitution reactions.
3-Bromoaniline: Contains only one bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-2-fluoroaniline: Contains a fluorine atom instead of a second bromine, leading to different electronic effects and reactivity.
Uniqueness
3-Bromo-4-(4-bromophenoxy)aniline is unique due to the presence of two bromine atoms and a phenoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H9Br2NO |
|---|---|
Peso molecular |
343.01 g/mol |
Nombre IUPAC |
3-bromo-4-(4-bromophenoxy)aniline |
InChI |
InChI=1S/C12H9Br2NO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2 |
Clave InChI |
PYZVXRVNXJDSBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



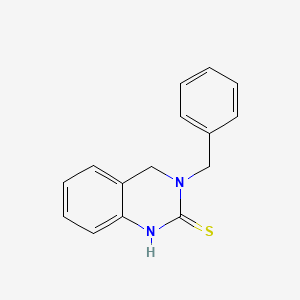
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
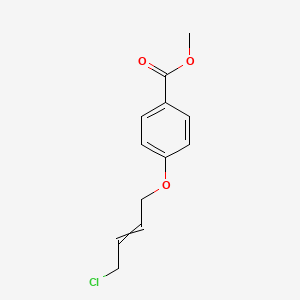

![5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13870374.png)
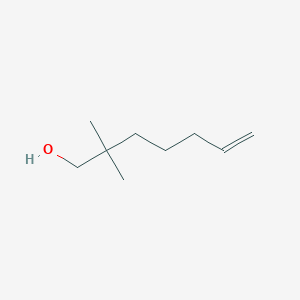
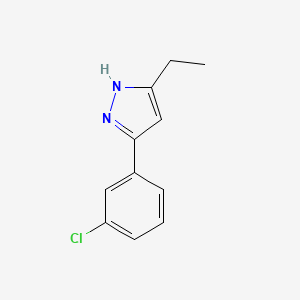
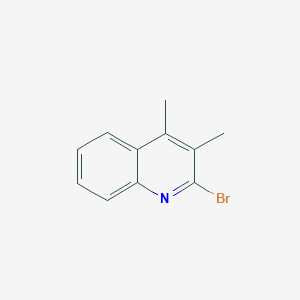
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
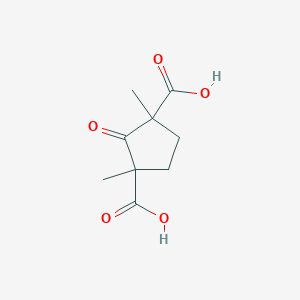
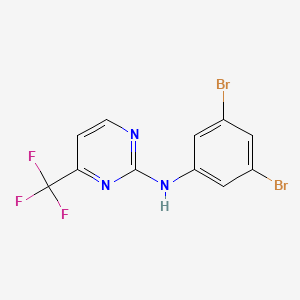
![2-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13870413.png)
